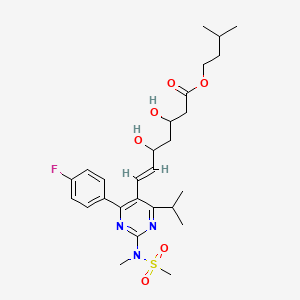

Rosuvastatin Isoamy Ester

Description

Contextualizing Rosuvastatin (B1679574) and its Chemical Derivatives

Rosuvastatin is a fully synthetic and highly potent inhibitor of the HMG-CoA reductase enzyme, a critical component in the liver's cholesterol synthesis pathway. drugbank.compatsnap.com Its primary function is to lower levels of low-density lipoprotein (LDL) cholesterol. drugbank.com The chemical structure of rosuvastatin features a dihydroxyheptenoic acid side chain, which is a key site for chemical modification. rjpbcs.comlgcstandards.com

Rosuvastatin Isoamyl Ester is a synthetic derivative where the carboxylic acid group of rosuvastatin is esterified with isoamyl alcohol. smolecule.comsynzeal.com This modification transforms the parent compound into an ester, thereby altering its chemical and physical properties.

Below is a table detailing the key chemical identifiers for Rosuvastatin Isoamyl Ester:

| Identifier | Value |

| IUPAC Name | isopentyl (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate sigmaaldrich.com |

| CAS Number | 1197348-98-3 synthinkchemicals.comhoweipharm.comvivanls.com |

| Molecular Formula | C₂₇H₃₈FN₃O₆S smolecule.comsynthinkchemicals.comvivanls.com |

| Molecular Weight | 551.67 g/mol smolecule.comsynthinkchemicals.comhoweipharm.comvivanls.com |

Rationale for Investigating Rosuvastatin Isoamyl Ester in Academic Research

The primary motivation for investigating Rosuvastatin Isoamyl Ester in academic and pharmaceutical research stems from several key areas:

Prodrug Potential: Researchers are exploring Rosuvastatin Isoamyl Ester as a potential prodrug for rosuvastatin. smolecule.com A prodrug is an inactive or less active compound that is metabolized into the active form of a drug within the body. This approach can be used to improve a drug's pharmacokinetic properties.

Enhanced Lipophilicity: The addition of the isoamyl ester group increases the lipophilicity of the rosuvastatin molecule. smolecule.com This enhanced lipophilicity can potentially improve the drug's absorption and bioavailability compared to the parent compound. smolecule.com

Analytical Standard: Rosuvastatin Isoamyl Ester serves as a critical reference standard and analytical impurity in the development and quality control of rosuvastatin-based pharmaceutical formulations. smolecule.com Its well-defined chemical structure and properties make it an essential tool for ensuring the purity and consistency of the final drug product.

Formulation Development: The unique properties of Rosuvastatin Isoamyl Ester may enable the development of improved drug formulations with enhanced therapeutic efficacy. smolecule.com

Current Academic Landscape of Rosuvastatin Chemical Modifications

The academic landscape surrounding rosuvastatin is rich with research into its chemical modifications. This research is driven by the continuous effort to improve upon the efficacy and delivery of this widely used therapeutic agent.

Key areas of investigation include:

Synthesis of Analogues: Numerous studies focus on the synthesis of various rosuvastatin analogues to explore structure-activity relationships. This includes the creation of different ester and ether analogues. rjpbcs.com Research has shown that ester analogues of statins can be more potent inhibitors of HMG-CoA reductase than their ether counterparts, highlighting the importance of the carbonyl group in the molecule's inhibitory activity. rjpbcs.com

Process Chemistry Innovations: Significant research has been dedicated to developing more efficient, safer, and environmentally friendly methods for synthesizing rosuvastatin and its intermediates. wisdomlib.org For instance, the use of Julia-modified olefination has been explored as a more straightforward and less hazardous alternative to traditional synthesis methods. wisdomlib.org

Polymorphic Modifications: The patent landscape for rosuvastatin reveals extensive research into its different polymorphic forms. patsnap.com Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can impact a drug's stability, solubility, and bioavailability.

Impurity Profiling: The identification and synthesis of impurities, such as Rosuvastatin Isoamyl Ester, are crucial for regulatory filings and ensuring the safety and quality of the final drug product. synthinkchemicals.com

Esterification Strategies for Carboxylic Acid Analogues

The formation of the isoamyl ester bond in Rosuvastatin can be accomplished through several key synthetic routes, each with distinct advantages and considerations. These strategies include direct reaction pathways, the exchange of ester groups, and multi-step sequences involving protective chemistry.

Direct Esterification Approaches

Direct esterification involves the reaction of Rosuvastatin acid with an isoamyl source. A prevalent method is the reaction of a Rosuvastatin salt, such as Rosuvastatin sodium, with an isoamyl halide. This nucleophilic substitution reaction is typically performed under alkaline conditions to facilitate the formation of the ester.

One documented approach involves the esterification of Rosuvastatin acid with an alkylation reagent under alkaline conditions. google.com The preferred alkylation reagent for forming the isoamyl ester is 1-bromo-3-methylbutane (B150244) (isoamyl bromide). google.com This reaction is often facilitated by a weak base, such as potassium carbonate (K₂CO₃), and may employ a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide to enhance reaction rates and yield. google.com The reaction is carefully controlled to avoid side reactions, such as lactonization of the Rosuvastatin molecule, which is a risk at higher temperatures or with prolonged reaction times in the presence of a base. google.com

Table 1: Reaction Conditions for Direct Esterification of Rosuvastatin

| Parameter | Condition |

|---|---|

| Rosuvastatin Source | Rosuvastatin Acid (from Rosuvastatin Sodium) |

| Isoamyl Source | 1-bromo-3-methylbutane |

| Base | Potassium Carbonate (K₂CO₃) |

| Catalyst | Tetrabutyl ammonium bromide (Phase Transfer Catalyst) |

| Stoichiometry | 2.5 eq 1-bromo-3-methylbutane, 1.1 eq K₂CO₃ |

This direct approach is advantageous as it is a relatively straightforward conversion, though it requires careful management of reaction conditions to maximize the yield of the desired ester and minimize impurity formation. google.com

Transesterification Routes

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org In the context of Rosuvastatin, this would involve reacting a simpler alkyl ester of Rosuvastatin, such as Rosuvastatin methyl or ethyl ester, with isoamyl alcohol in the presence of a catalyst. wikipedia.org This equilibrium-driven reaction can be pushed toward the product, Rosuvastatin Isoamyl Ester, by using a large excess of isoamyl alcohol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) via distillation. wikipedia.org

Both acid and base catalysts can be employed for transesterification. wikipedia.org Base-catalyzed transesterification proceeds via nucleophilic attack of the alkoxide (isoamyloxide) on the ester's carbonyl carbon. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl group, making it more electrophilic and susceptible to attack by isoamyl alcohol. masterorganicchemistry.commasterorganicchemistry.com While specific examples detailing the transesterification of a Rosuvastatin ester to its isoamyl analogue are not prevalent in public literature, the principles are well-established in organic synthesis. wikipedia.org This method can be particularly useful if a simple alkyl ester of Rosuvastatin is a more readily available intermediate in a given synthetic pathway. google.com

Protection-Deprotection Strategies in Synthesis

The Rosuvastatin molecule contains two secondary hydroxyl groups in its side chain, which are susceptible to undesired reactions under certain esterification conditions. cem.com To prevent side reactions and ensure selective esterification of the carboxylic acid, protection-deprotection strategies are often integral to the synthesis of Rosuvastatin and its derivatives. researchgate.net

In a typical sequence, the hydroxyl groups are first protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl or TBDMS) or by forming an acetal (B89532) (e.g., an acetonide by reacting with 2,2-dimethoxypropane). researchgate.netgoogleapis.com This protection renders the hydroxyls inert to the reagents used in the subsequent esterification step.

Once the hydroxyl groups are masked, the esterification of the carboxylic acid can proceed. After the successful formation of the isoamyl ester, the protecting groups are removed in a deprotection step to yield the final Rosuvastatin Isoamyl Ester. googleapis.com For instance, silyl ethers are commonly removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), while acetals are typically hydrolyzed under mild acidic conditions. researchgate.netgoogle.com Although these multi-step sequences are longer, they offer high selectivity and are crucial for synthesizing complex molecules with multiple reactive sites. cem.com

Catalytic Systems in Rosuvastatin Isoamyl Ester Synthesis

The choice of catalyst is critical in esterification reactions, as it influences reaction rate, yield, and selectivity. Both acid and base catalysis are fundamental principles applied in the synthesis of esters.

Acid Catalysis in Ester Formation

Acid catalysis is the hallmark of the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com However, for a sensitive molecule like Rosuvastatin, strong acidic conditions and high temperatures pose a significant risk. Specifically, such conditions can easily induce the intramolecular cyclization of the 5-hydroxyl group onto the carboxylic acid, forming the inactive Rosuvastatin lactone. google.com Furthermore, allylic racemization at the 5-hydroxyl position can occur. google.com For these reasons, direct acid-catalyzed esterification of Rosuvastatin acid is generally avoided. google.com

Mild acidic conditions, however, are employed in other steps of Rosuvastatin synthesis, such as the deprotection of acetal protecting groups, highlighting the need for careful pH control throughout the synthetic sequence. researchgate.net

Base Catalysis in Ester Formation

Base-mediated or base-catalyzed methods are preferred for the synthesis of Rosuvastatin esters to circumvent the issues associated with strong acids. google.com As described in the direct esterification approach (Section 2.1.1), a stoichiometric amount of a weak base like potassium carbonate is used. google.com Its role is to deprotonate the carboxylic acid, forming a carboxylate salt. This carboxylate then acts as a nucleophile, attacking the alkylating agent (isoamyl bromide) to form the ester. google.com

This process is technically base-mediated rather than base-catalyzed, as the base is consumed in the reaction. The use of organic bases such as triethylamine (B128534) is also a viable option. google.com These alkaline or neutral conditions are significantly gentler on the molecule, reducing the risk of lactonization and racemization compared to acidic methods. google.com

Table 2: Comparison of Catalytic Systems in Rosuvastatin Ester Synthesis

| Catalytic System | Role/Mechanism | Applicability to Rosuvastatin Isoamyl Ester | Key Considerations |

|---|---|---|---|

| Acid Catalysis | Protonates the carbonyl, increasing electrophilicity. | Generally avoided for direct esterification. | High risk of lactone formation and racemization. google.com |

| Base Mediation | Deprotonates the carboxylic acid to form a nucleophilic carboxylate. | Preferred method for direct esterification via alkylation. | Minimizes side reactions; requires careful control of temperature and reaction time. google.com |

Enzymatic Catalysis Considerations

The application of enzymatic catalysis for the synthesis of Rosuvastatin Isoamyl Ester is a prospective area rooted in the principles of green chemistry. While specific literature documenting the use of enzymes for this exact transformation is not prevalent, the extensive research on lipase-catalyzed synthesis of other isoamyl esters, such as isoamyl acetate (B1210297) and isoamyl butyrate, provides a strong basis for consideration. mdpi.comredalyc.org Lipases are the most commonly employed enzymes for esterification due to their stability in organic solvents, selectivity, and operation under mild conditions, which can prevent the formation of degradation products like Rosuvastatin lactone. researchgate.neticm.edu.pl

Key considerations for developing an enzymatic process would include:

Enzyme Selection and Immobilization: Lipases from sources like Candida antarctica (often as Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus have shown high efficacy in synthesizing various flavor esters. redalyc.orgicm.edu.pl Immobilizing the enzyme on a solid support is crucial for industrial application, as it enhances thermal and operational stability and allows for easy catalyst recovery and reuse. mdpi.com

Reaction Medium: The choice of solvent is critical. Non-polar solvents like hexane (B92381) or cyclohexane (B81311) are often preferred in enzymatic esterification to maintain enzyme activity and facilitate product recovery. nih.gov A solvent-free system is also a viable option, which intensifies the reaction and simplifies downstream processing. researchgate.net

Water Removal: As esterification is a reversible reaction that produces water, its continuous removal is necessary to shift the equilibrium towards the product. This is often achieved using molecular sieves or by applying a vacuum. nih.gov

The development of a biocatalytic route for Rosuvastatin Isoamyl Ester would represent a significant advancement, offering a more sustainable alternative to traditional chemical methods.

Metal-Organic Framework (MOF) and Heterogeneous Catalysis

Modern catalysis offers novel materials like Metal-Organic Frameworks (MOFs) and other heterogeneous catalysts as potential alternatives for esterification reactions. These materials are advantageous due to their high surface area, tunable porosity, and active metal sites, which can enhance catalytic activity and selectivity. mdpi.com Crucially, as solid catalysts, they are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. mdpi.com

While no specific studies report the use of MOFs for synthesizing Rosuvastatin Isoamyl Ester, their potential can be inferred from their successful application in related transformations. For instance, Zr-fumarate-MOF (MOF-801) has been effectively used as a heterogeneous catalyst for the transesterification of triglycerides. mdpi.com Such MOFs possess Lewis acid sites at their metal nodes that can activate the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

Similarly, solid acid catalysts like sulfated zirconia or acidic ion-exchange resins could be employed. These catalysts avoid the corrosive nature of homogeneous acids like sulfuric acid and eliminate the need for neutralization steps, thereby reducing waste generation. The primary challenge would be potential diffusion limitations of the bulky Rosuvastatin molecule within the catalyst's pores, necessitating the design of MOFs with appropriate pore sizes. rsc.org Research in this area would focus on screening various MOFs and solid acids to identify a catalyst with sufficient activity and stability under the required reaction conditions.

Optimization of Reaction Parameters and Conditions

The synthesis of Rosuvastatin Isoamyl Ester from Rosuvastatin acid is typically achieved via esterification with an isoamyl alkylating agent, such as 1-bromo-3-methylbutane, under neutral or alkaline conditions to achieve high conversion rates and minimize impurity formation. google.com The optimization of reaction parameters is paramount to ensure the process is efficient, high-yielding, and scalable. A conversion rate as high as 99.0% has been reported under optimized conditions. google.com

Solvent Selection and Impact on Reaction Efficiency

The choice of solvent significantly influences reaction efficiency, yield, and the impurity profile. The solvent must effectively dissolve the reactants while being compatible with the reaction conditions. A critical consideration in Rosuvastatin chemistry is the prevention of intramolecular esterification, which leads to the formation of Rosuvastatin lactone. researchgate.net

Aprotic vs. Protic Solvents: Studies on Rosuvastatin stability show that aprotic solvents can promote the conversion to the lactone form, whereas organic protic solvents like methanol can stabilize both the acid and lactone forms. researchgate.net

Solvent Polarity: For related steps in Rosuvastatin synthesis, such as the Wittig reaction, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to increase conversion rates. scirp.org

Compatibility: For the esterification of Rosuvastatin acid, solvents mentioned in related synthetic steps include ethers (diethyl ether, THF), esters (ethyl acetate), and alcohols. google.comgoogle.com The use of a water-immiscible solvent is particularly advantageous as it simplifies the work-up procedure, allowing for easy separation from aqueous phases. google.com

The table below summarizes solvents used in various stages of Rosuvastatin ester synthesis, providing a basis for selection in the specific synthesis of the isoamyl ester.

| Solvent Category | Example Solvents | Application Stage in Rosuvastatin Synthesis | Impact/Consideration |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | General ester synthesis, Hydrolysis, Acid isolation | Good solubility for intermediates, facilitates isolation. google.comgoogle.com |

| Alcohols | Methanol, Ethanol | General ester synthesis, Hydrolysis | Protic nature can help stabilize against lactone formation. researchgate.net |

| Aprotic Solvents | Acetonitrile (B52724), Toluene, Ethyl Acetate | General ester synthesis, Hydrolysis | Commonly used, but may promote lactone formation if conditions are not controlled. google.comresearchgate.net |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Wittig Reaction (intermediate synthesis) | High conversion rates observed in intermediate steps. scirp.org |

Temperature and Pressure Effects on Yield and Purity

Temperature is a critical parameter that directly affects reaction rate, yield, and the formation of impurities.

Reaction Temperature: The esterification should be conducted at a temperature that ensures a reasonable reaction rate without promoting degradation. High temperatures, especially in the presence of alkali, can accelerate the formation of the lactone impurity. google.com For various steps in the synthesis of Rosuvastatin intermediates, reaction temperatures are carefully controlled, often ranging from sub-zero (-50°C) to moderate (30-50°C) levels to minimize by-product formation. google.com In one process for preparing an intermediate, the reaction is heated to 70-75°C. scirp.org A specific patent mentions preparing the isoamyl ester at 40°C.

Pressure: While the esterification is typically conducted at atmospheric pressure, vacuum is often applied during the work-up phase. Concentrating the product solution under reduced pressure allows for solvent removal at a lower temperature (e.g., 40-45°C), which is crucial for preventing thermal degradation of the heat-sensitive Rosuvastatin molecule. google.com

| Parameter | Condition | Rationale / Impact |

| Temperature | Moderate (e.g., 40°C) | Balances reaction rate with minimizing the formation of lactone and other thermal degradation by-products. google.com |

| Pressure | Atmospheric (during reaction) | Standard condition for the esterification reaction. |

| Pressure | Vacuum (during work-up) | Allows for solvent evaporation at low temperatures (40-45°C), preserving the integrity of the final product. google.com |

Stoichiometric Ratios and Reactant Concentration Optimization

The molar ratio of reactants is a key factor in driving the reaction equilibrium towards the desired product and ensuring complete conversion of the limiting reactant. In the esterification of Rosuvastatin acid with an alkylating agent like 1-bromo-3-methylbutane, Rosuvastatin acid is the more valuable component. Therefore, the isoamyl-containing reagent may be used in a slight excess to ensure complete conversion of the acid.

The reaction is performed under alkaline conditions, with a weak base such as potassium carbonate or sodium carbonate added to neutralize the hydrobromic acid formed as a byproduct and to catalyze the reaction. google.com The concentration of reactants in the solvent also plays a role; overly dilute solutions may lead to slow reaction rates, while highly concentrated mixtures could lead to solubility issues or increased side reactions. While specific molar ratios for this exact esterification are proprietary, related hydrolysis reactions use a slight excess of the base (e.g., 1.1:1 molar ratio of NaOH to ester), indicating that near-stoichiometric amounts with a small excess of the less critical reagent are often optimal. google.com

Reaction Time and Monitoring Strategies

Determining the optimal reaction time is essential to maximize product yield while preventing the formation of degradation products that can arise from prolonged exposure to reaction conditions.

Reaction Time: Synthesis steps for Rosuvastatin intermediates can range from a few hours to overnight, depending on the specific reaction, temperature, and catalyst used. scirp.orggoogle.com The reaction should be allowed to proceed until the limiting reactant is consumed, without unnecessary delay.

Monitoring Strategies: The progress of the reaction is typically monitored using standard chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used for qualitative in-process control to determine the point of reaction completion by observing the disappearance of the starting material spot. scirp.org

High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical method for quantitative analysis. waters.com It is used to determine the purity of the final product, quantify the yield, and detect and quantify any impurities, such as the starting material, diastereomers, or the Rosuvastatin lactone. asianjpr.com A typical HPLC method for Rosuvastatin analysis employs a C18 reverse-phase column with UV detection at approximately 242 nm. unesp.brthermofisher.com

| Technique | Purpose | Details |

| Thin-Layer Chromatography (TLC) | Reaction Completion Monitoring | Rapidly shows the consumption of Rosuvastatin acid. scirp.org |

| High-Performance Liquid Chromatography (HPLC) | Purity and Yield Analysis | Quantifies Rosuvastatin Isoamyl Ester and key impurities (e.g., lactone, unreacted acid). Typically uses a C18 column and UV detection at ~242 nm. waters.comunesp.br |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of Rosuvastatin Isoamyl Ester hinges on effective isolation and purification at various stages to remove impurities, unreacted starting materials, and byproducts. A combination of crystallization, chromatography, and extraction/evaporation techniques is typically employed.

Crystallization Methodologies

Crystallization is a crucial technique for the purification of Rosuvastatin esters. Rosuvastatin Isoamyl Ester, also known as Rosuvastatin isopentyl ester, is noted for its excellent crystallization properties, facilitating its purification even at relatively low purity levels. scirp.org This is in contrast to other esters, such as the methyl ester, which can be difficult to crystallize. scirp.org

| Parameter | Description | Source |

| Compound | Rosuvastatin Ethyl Ester (as an analogue) | google.com |

| Solvent System | Ethanol:Ethyl Acetate:n-Heptane (1:2:8 v/v) | google.com |

| Procedure | The crude product is dissolved in the solvent mixture and then cooled to induce crystallization. | google.com |

| Temperature | Crystallization is typically carried out at 25-30°C. | google.com |

| Yield | Not specified for the crystallization step. |

Chromatographic Purification (e.g., Column, Flash)

Chromatographic techniques, particularly column and flash chromatography, are indispensable for the purification of synthetic intermediates and the final Rosuvastatin Isoamyl Ester, especially when crystallization alone is insufficient to achieve the desired purity. These methods separate compounds based on their differential adsorption onto a stationary phase.

For the purification of intermediates in Rosuvastatin synthesis, column chromatography using silica (B1680970) gel as the stationary phase is common. The mobile phase, a solvent or mixture of solvents, is chosen to achieve optimal separation of the target compound from impurities. A typical mobile phase for the purification of Rosuvastatin intermediates is a mixture of n-hexane and ethyl acetate. google.com The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to effectively elute the desired compound while retaining impurities on the column. For example, in the purification of a Rosuvastatin intermediate, a gradient of ethyl acetate in hexane might be used. googleapis.com

| Parameter | Description | Source |

| Technique | Column Chromatography | google.comgoogleapis.com |

| Stationary Phase | Silica Gel | nih.gov |

| Mobile Phase | n-Hexane and Ethyl Acetate | google.com |

| Application | Purification of crude synthetic intermediates of Rosuvastatin. | google.comgoogleapis.com |

Extraction and Evaporation Techniques

Liquid-liquid extraction is a fundamental work-up procedure used to isolate the desired product from the reaction mixture. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

In the synthesis of Rosuvastatin esters, after the reaction is complete, the mixture is often diluted with water and a water-immiscible organic solvent, such as ethyl acetate. google.com The Rosuvastatin ester, being more soluble in the organic phase, is extracted from the aqueous phase. The organic layer is then typically washed with an aqueous basic solution, like sodium bicarbonate, to remove any acidic impurities, followed by a wash with brine (saturated aqueous sodium chloride solution) to remove residual water and inorganic salts. google.com

Following extraction and washing, the organic solvent is removed to isolate the crude product. This is commonly achieved through evaporation under reduced pressure, often using a rotary evaporator. google.com This method allows for the gentle removal of the solvent at a lower temperature (e.g., 40-45°C), which helps to prevent the degradation of the thermally sensitive Rosuvastatin ester. google.com

Green Chemistry Principles in Rosuvastatin Isoamyl Ester Synthesis

The application of green chemistry principles to pharmaceutical synthesis is of growing importance to minimize the environmental impact of drug manufacturing. These principles focus on areas such as the use of less hazardous materials, waste reduction, and energy efficiency.

Solvent-Free Synthesis Approaches

While the complete elimination of solvents in the synthesis of complex molecules like Rosuvastatin Isoamyl Ester is challenging, research into solvent-free or reduced-solvent methods for key reaction steps is ongoing. One such area of investigation is the Wittig reaction, a common step in many Rosuvastatin syntheses. A study on a liquid-assisted Wittig reaction for a Rosuvastatin intermediate demonstrated the potential for significantly reducing solvent usage. scirp.org This mechanochemical approach, which involves grinding the reactants together with a small amount of liquid, can lead to high reaction yields with a fraction of the solvent required for traditional methods. scirp.org Although not specifically documented for the final esterification step to form the isoamyl ester, the exploration of solvent-free or solvent-reduced esterification methods, potentially using immobilized enzymes or solid catalysts, represents a promising avenue for greening the synthesis.

Atom Economy and Waste Minimization

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy generate less waste. The Wittig reaction, while effective, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.org

| Metric | Traditional Wittig Reaction (Intermediate) | Liquid-Assisted Grinding (Intermediate) | Source |

| E-Factor | High (significant waste generation) | Reduced by ~75% | scirp.org |

Renewable Feedstocks Considerations

There is currently no available scientific literature or research data regarding the use of renewable feedstocks in the synthesis of Rosuvastatin Isoamyl Ester. The compound's status as an impurity means that dedicated synthetic research, especially from green chemistry perspectives, has not been a focus.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H38FN3O6S |

|---|---|

Molecular Weight |

551.7 g/mol |

IUPAC Name |

3-methylbutyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+ |

InChI Key |

OEDAIKXIOPRNBH-VAWYXSNFSA-N |

Isomeric SMILES |

CC(C)CCOC(=O)CC(CC(/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Canonical SMILES |

CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Origin of Product |

United States |

Physical and Chemical Properties

Rosuvastatin (B1679574) Isoamyl Ester is characterized by the following properties. synthinkchemicals.comlgcstandards.comsynzeal.com

| Property | Data |

| CAS Number | 1197348-98-3 |

| Molecular Formula | C27H38FN3O6S |

| Molecular Weight | 551.67 g/mol |

| IUPAC Name | 3-methylbutyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxyhept-6-enoate |

| Synonyms | Rosuvastatin Isopentyl Ester, Rosuvastatin 3-Methylbutyl Ester |

| Appearance | White to Off-White Solid |

Click on the headers to sort the table.

Analytical Characterization

The analytical characterization of Rosuvastatin (B1679574) Isoamyl Ester is crucial for the quality control of Rosuvastatin drug products, where it is monitored as an impurity. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques used for its detection and quantification. nih.govuniroma1.itresearchgate.netnih.gov

These chromatographic methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from all its potential impurities and degradation products. nih.gov For the analysis of Rosuvastatin and its related substances, reversed-phase columns, such as a C18 column, are commonly employed. nih.gov

Spectroscopic methods are used for the structural confirmation of the isolated impurity.

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound (551.67 g/mol ). Techniques like electrospray ionization tandem mass spectrometry (LC-MS/MS) can provide fragmentation patterns for detailed structural elucidation. synthinkchemicals.comthermofisher.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR provide detailed information about the chemical structure, confirming the presence of the isoamyl ester group and the integrity of the Rosuvastatin backbone. synthinkchemicals.com

Infrared (IR) Spectroscopy : IR spectroscopy can identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O of the ester), and sulfonyl (S=O) groups. synthinkchemicals.comijpsonline.com

A comprehensive certificate of analysis for a reference standard of Rosuvastatin Isoamyl Ester would typically include data from HPLC, Mass Spectrometry, and 1H NMR to confirm its identity and purity. synthinkchemicals.com

| Analytical Technique | Purpose | Typical Conditions |

| UPLC/HPLC | Separation and Quantification | Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)Mobile Phase: Methanol (B129727)/0.025% Trifluoroacetic Acid (TFA) gradientDetection: UV at 240 nm nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Electrospray Ionization (ESI) in positive mode researchgate.net |

| NMR Spectroscopy | Structural Elucidation | 1H NMR, 13C NMR synthinkchemicals.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | KBr pellet method ijpsonline.com |

Click on the headers to sort the table.

Theoretical and Computational Investigations of Rosuvastatin Isoamyl Ester

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens through which to explore the conformational landscape and interaction potential of Rosuvastatin (B1679574) Isoamyl Ester. These computational techniques allow for the prediction of molecular behavior in various environments.

A systematic conformational search would likely reveal several low-energy conformers. The relative energies of these conformers are influenced by steric hindrance and non-covalent interactions. For instance, conformations where the bulky isoamyl group is oriented away from the main heterocyclic body of the rosuvastatin core would be energetically favored. The rotation along the C5–C6 bond in rosuvastatin analogues is a known factor in generating different rotamers. researchgate.net

Below is a hypothetical data table representing the relative energies of plausible conformers of the isoamyl ester moiety, as would be determined through computational analysis.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |

| anti-periplanar (≈180°) | 0.00 | 75 |

| syn-periplanar (≈0°) | 3.50 | 5 |

| anti-clinal (≈120°) | 1.20 | 15 |

| syn-clinal (≈60°) | 2.50 | 5 |

This table is a hypothetical representation based on general principles of conformational analysis.

While excluding any discussion of biological efficacy, it is possible to hypothesize the non-covalent interactions between Rosuvastatin Isoamyl Ester and a hypothetical protein target. The core structure of rosuvastatin is known to interact with HMG-CoA reductase. The dihydroxyheptanoic acid portion is crucial for these interactions. nih.gov In the case of the isoamyl ester, the ester group would replace the carboxylate group of the parent rosuvastatin.

The isoamyl ester moiety, being largely hydrophobic, would likely favor interactions with non-polar amino acid residues within a hypothetical binding pocket. These interactions would primarily be of the van der Waals type. The orientation of the isoamyl chain would be critical in maximizing these favorable contacts. The carbonyl oxygen of the ester group could potentially act as a hydrogen bond acceptor.

Molecular dynamics simulations can provide insights into the behavior of Rosuvastatin Isoamyl Ester in different solvent environments. In an aqueous system, the hydrophobic isoamyl ester chain would likely induce a local ordering of water molecules, leading to a hydrophobic effect. This could drive the molecule to adopt conformations that minimize the exposure of this non-polar tail to the aqueous environment.

Conversely, in a non-polar solvent, the isoamyl ester chain would be freely solvated, potentially allowing for a greater degree of conformational freedom compared to an aqueous environment. The polar head of the molecule, containing the hydroxyl groups and the heterocyclic ring system, would have more constrained dynamics in a non-polar solvent.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of Rosuvastatin Isoamyl Ester at the atomic level.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

For Rosuvastatin Isoamyl Ester, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring system. The LUMO would likely be distributed over the same heterocyclic system. The presence of the ester group would subtly modulate these energy levels compared to the parent rosuvastatin.

Below is a hypothetical table of calculated electronic properties for Rosuvastatin Isoamyl Ester.

| Property | Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.55 |

This table presents hypothetical values for illustrative purposes.

The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. This provides a visual representation of the charge distribution and is useful for predicting non-covalent interactions.

For Rosuvastatin Isoamyl Ester, the ESP surface would show negative potential (typically colored red) around the electronegative oxygen atoms of the hydroxyl groups and the carbonyl group of the ester. The nitrogen atoms in the pyrimidine ring would also contribute to regions of negative potential. nih.gov Conversely, the regions around the hydrogen atoms of the hydroxyl groups would exhibit positive potential (typically colored blue). The large fluorophenyl and isoamyl ester moieties would be characterized by a neutral or weakly non-polar potential (typically colored green or white), indicating their hydrophobic nature. nih.gov This distinct distribution of charge highlights the amphiphilic character of the molecule.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

In the absence of empirical spectroscopic data, computational chemistry serves as a powerful tool to predict the spectral characteristics of a molecule like Rosuvastatin Isoamyl Ester. These predictions are derived from the molecule's optimized 3D structure and the application of quantum mechanical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR spectra can be calculated using methods like Density Functional Theory (DFT). By predicting the chemical shifts (δ) for each nucleus, researchers can hypothesize the electronic environment of the atoms within the molecule. For Rosuvastatin Isoamyl Ester, particular interest would lie in the shifts of the protons and carbons in the newly introduced isoamyl ester group and any resulting electronic changes in the core rosuvastatin structure.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in Rosuvastatin Isoamyl Ester (Hypothetical) This table illustrates the type of data that would be generated from a computational NMR prediction. The values are for descriptive purposes only and are not based on actual simulation results.

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Isoamyl -CH₂-O- | 4.0 - 4.2 |

| Isoamyl -CH(CH₃)₂ | 0.9 - 1.0 |

| Heptenoate vinyl H | 5.5 - 6.7 |

Infrared (IR) Spectroscopy: Simulating the IR spectrum involves calculating the vibrational frequencies of the molecule's bonds. This allows for the prediction of characteristic absorption bands. For Rosuvastatin Isoamyl Ester, key predicted peaks would include the C=O stretch of the ester, the O-H stretches of the diol, the S=O stretches of the sulfonamide, and C-F stretch of the fluorophenyl group. Comparing these predicted frequencies to those of rosuvastatin could reveal shifts indicative of the esterification's influence on the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption spectra. This calculation identifies the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule. The prediction for Rosuvastatin Isoamyl Ester would focus on the π-π* transitions within the pyrimidine and fluorophenyl rings, which constitute the primary chromophores.

Structure-Activity Relationship (SAR) Hypotheses based on Computational Studies

Computational methods provide a platform to generate hypotheses about how the structure of Rosuvastatin Isoamyl Ester relates to its potential activity as an HMG-CoA reductase inhibitor, independent of experimental efficacy data.

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a ligand to a protein's active site. A theoretical docking study of Rosuvastatin Isoamyl Ester with HMG-CoA reductase (the target enzyme for statins) would involve:

Obtaining the 3D crystal structure of HMG-CoA reductase from a repository like the Protein Data Bank.

Generating a 3D conformer of Rosuvastatin Isoamyl Ester.

Using docking software to place the ester into the enzyme's binding site, exploring various poses.

Calculating a docking score, which estimates the binding free energy (ΔG). A more negative score typically suggests a stronger predicted interaction.

The key hypothesis to investigate would be how the replacement of the carboxylic acid group in rosuvastatin with the bulkier, more lipophilic isoamyl ester affects the interactions with critical amino acid residues in the active site, such as Arg590, Lys691, and Ser684. niscpr.res.in It is plausible that the ester group might alter the hydrogen bonding network and introduce new van der Waals interactions, thereby modifying the predicted binding affinity compared to the parent drug.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A theoretical QSAR study for Rosuvastatin Isoamyl Ester would be part of a larger analysis of a series of rosuvastatin esters.

Molecular Descriptors: The first step involves calculating various molecular descriptors for Rosuvastatin Isoamyl Ester. These descriptors quantify different aspects of the molecule's physicochemical properties.

Table 2: Key Molecular Descriptors for Rosuvastatin Isoamyl Ester (Theoretical) This table outlines the types of descriptors that would be calculated for a QSAR study. The values are illustrative and not from actual calculations.

| Descriptor Category | Descriptor Example | Hypothetical Value |

|---|---|---|

| Lipophilicity | LogP (octanol-water partition coefficient) | > 4.0 |

| Electronic | Dipole Moment | ~5.8 Debye |

| Topological | Molecular Connectivity Index | Compound-specific value |

QSAR Modeling: With a dataset of related ester compounds and their computationally predicted binding affinities (from docking studies), a QSAR model could be developed. This model would identify which descriptors are most influential in predicting the binding affinity. For instance, a resulting QSAR equation might suggest that increased lipophilicity (LogP) and specific steric parameters positively correlate with the predicted binding to HMG-CoA reductase for this series of ester derivatives. Such a model would provide a theoretical framework for designing other novel statin esters with potentially enhanced characteristics.

Pre-clinical Investigations and Mechanistic Insights into Rosuvastatin Isoamyl Ester

This article focuses exclusively on the available preclinical and mechanistic data for the chemical compound Rosuvastatin Isoamyl Ester. The information is structured according to the specified outline, detailing findings from non-human, in vitro studies.

Pre Clinical Investigations and Mechanistic Insights Strictly Excluding Human Data, Dosage, Safety, and Clinical Outcomes

Pre-clinical Investigations and Mechanistic Insights

The pre-clinical evaluation of rosuvastatin in non-human biological systems has provided fundamental insights into its pharmacokinetic behavior. These studies, conducted in various in vitro systems and animal models, have been crucial in characterizing the mechanisms that govern its absorption, distribution, metabolism, and elimination, independent of its clinical effects in humans.

Absorption Mechanisms (in vitro models or theoretical)

The absorption of rosuvastatin at a cellular level is not primarily a passive process but is mediated by active transport mechanisms. In vitro studies utilizing transporter-transfected cell lines, such as HEK293 cells, have been instrumental in identifying the specific proteins involved.

Key findings indicate that members of the Organic Anion Transporting Polypeptide (OATP) family are significant contributors to the uptake of rosuvastatin. Specifically, OATP1B1, OATP1B3, and OATP2B1 have been identified as transporters capable of mediating rosuvastatin uptake. acs.orgnih.govmpg.de Studies using OATP2B1-transfected HEK293 cells demonstrated that rosuvastatin transport is significant at neutral pH. acs.org Furthermore, the transport activity of OATP2B1 can be influenced by the pH of the extracellular environment, suggesting a proton gradient may act as a driving force. acs.org

In vitro experiments have determined the binding affinity (Kₘ) of rosuvastatin for these transporters. For instance, Kₘ values of 11.70 µM for OATP1B1 and 5.98 µM for OATP2B1 have been reported, indicating a strong affinity. asianpubs.org Another study found Kₘ values of 2.6 µM for OATP1A2, 2.4 µM for OATP2B1, and 9.8 µM for OATP1B3. researchgate.net This active uptake by a high-affinity process is a defining characteristic of its absorption mechanism at the cellular level. nih.gov

Table 1: In Vitro Transporter Affinity for Rosuvastatin

| Transporter | Cell System | Kₘ Value (µM) | Reference |

|---|---|---|---|

| OATP1B1 | HEK293 | 11.70 | asianpubs.org |

| OATP2B1 | HEK293 | 5.98 | asianpubs.org |

| OATP1A2 | HeLa | 2.6 | researchgate.net |

| OATP1B3 | HeLa | 9.8 | researchgate.net |

Distribution Patterns (in animal models, not quantitative data or clinical implications)

Following absorption, rosuvastatin exhibits a distinct and highly selective distribution pattern in animal models, with the liver being the primary target organ. nih.gov This liver-specific distribution is a consequence of the active transport processes that mediate its uptake into hepatocytes. nih.govgeneesmiddeleninformatiebank.nl

Studies in Sprague-Dawley rats, including whole-body autoradiography and tissue distribution analysis with radiolabeled rosuvastatin, have vividly demonstrated this phenomenon. nih.govnih.gov The concentration of radioactivity in the liver was found to be markedly higher than in other tissues, with liver-to-plasma concentration ratios ranging from 8 to 25. nih.gov This selective accumulation in hepatic cells is more efficient for rosuvastatin compared to other statins like pravastatin (B1207561) and simvastatin (B1681759). nih.gov While simvastatin was observed to distribute to the spleen and adrenal glands, rosuvastatin's distribution was more confined to the liver. nih.gov

In lactating rats, rosuvastatin was found to be present in milk at concentrations up to three times those observed in plasma at equivalent time points. fda.gov Conversely, distribution to the fetus in pregnant rats was generally low. fda.gov Plasma protein binding of rosuvastatin is approximately 90% in species such as rats, dogs, and monkeys, with serum albumin being the primary binding protein. fda.gov

Metabolic Transformations in Hepatic Microsomes or Animal Models

The metabolism of rosuvastatin is a minor pathway for its clearance in preclinical animal models. geneesmiddeleninformatiebank.nlfda.gov The majority of the compound is handled and eliminated in its unchanged, active form. In vitro studies using rat and human hepatic microsomes have shown that rosuvastatin is a poor substrate for cytochrome P450 (CYP) enzymes. nih.govnih.gov

In animal models such as the rat and dog, unchanged rosuvastatin is the predominant drug-related substance found in excreta. fda.gov Metabolic profiling in rats indicated that most metabolic changes occur on the dihydroxyheptenoic acid side chain, principally through β-oxidation, leading to the formation of a pentenoic acid derivative as a minor metabolite. fda.govresearchgate.net

Species differences in metabolic pathways have been noted. In monkeys, demethylation of the sulfonamide group is a major metabolic route, a pathway also observed in humans. fda.gov This process results in the formation of N-desmethyl rosuvastatin. fda.gov This particular metabolite has been shown to have inhibitory activity against HMG-CoA reductase, but it is significantly less potent (2- to 7-fold less) than the parent rosuvastatin. fda.gov Studies in hereditary hypertriglyceridemic rats suggested that rosuvastatin administration could increase the mRNA expression and activity of CYP2C6, the rat counterpart to human CYP2C9. nih.gov

Elimination Pathways (in animal models, not quantitative data or clinical implications)

The primary route of elimination for rosuvastatin in animal models is excretion via the feces, predominantly as the unchanged parent compound. nih.govfda.gov This pathway underscores the limited role of metabolism in its clearance.

In studies with intact Sprague-Dawley rats, the vast majority of an administered dose was recovered in the feces. nih.gov In bile duct-cannulated rats, a significant portion of the dose was excreted into the bile, with the unchanged compound being the main component. nih.gov This indicates that active biliary excretion is a major elimination pathway. geneesmiddeleninformatiebank.nl

Similarly, in cynomolgus monkeys, the disposition of rosuvastatin is characterized by substantial excretion. nih.gov Following an oral dose, the majority of the recovered radioactivity was found in the feces and bile. nih.gov The high proportion of unchanged rosuvastatin recovered in both urine and bile further confirmed that the drug is eliminated largely through excretion rather than metabolic conversion. nih.gov While the major excretory pathway is the feces, a smaller fraction is eliminated through the kidneys. nih.govsolvobiotech.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Rosuvastatin (B1679574) Isoamyl Ester

The synthesis of Rosuvastatin and its esters is a complex process that has been the subject of extensive research to improve efficiency, reduce costs, and minimize the formation of impurities. Future research in the synthesis of Rosuvastatin Isoamyl Ester is likely to focus on developing novel pathways that are both efficient and environmentally benign.

Current synthetic strategies for Rosuvastatin often involve multi-step processes. researchgate.net Key intermediates are synthesized and then coupled to form the core structure, which is subsequently converted to the final product. researchgate.net Many existing methods utilize Wittig or Horner-Wadsworth-Emmons reactions, which can lead to the formation of undesired 'Z' isomers as impurities. researchgate.net Furthermore, some processes employ hazardous and pyrophoric reagents like n-Butyl Lithium, making them less suitable for large-scale synthesis. researchgate.net

Emerging research is aimed at overcoming these limitations. One promising approach is the use of a Julia-modified olefination reaction, which offers a more stereoselective synthesis of the desired 'E' isomer, thus improving the purity and yield of the final product. researchgate.net Other innovative strategies include the application of catalytic enantioselective allylation to establish key stereocenters with high precision. researchgate.net

For the specific synthesis of Rosuvastatin Isoamyl Ester, future work would involve optimizing the final esterification step of the Rosuvastatin acid core. This could involve exploring various coupling agents and reaction conditions to achieve high conversion rates with minimal side-product formation. The goal is to develop a robust process suitable for producing the ester as a high-purity analytical standard or research tool.

| Synthetic Strategy | Key Features | Potential Advantages for Ester Synthesis | Reference |

|---|---|---|---|

| Wittig/Horner-Wadsworth-Emmons | Traditional olefination method. | Well-established chemistry. | researchgate.net |

| Julia-Modified Olefination | Involves coupling a sulfone intermediate with an aldehyde. | Higher stereoselectivity for the desired E-isomer, potentially reducing impurities. | researchgate.net |

| Keck Enantioselective Allylation | Uses a chiral catalyst to install a key stereocenter. | Provides high stereocontrol early in the synthesis. | researchgate.net |

| Aerobic Oxidation | Used for synthesizing a key pyrimidine (B1678525) carbaldehyde intermediate under mild conditions. | Avoids hazardous or expensive chemicals, suitable for scale-up. | researchgate.net |

Advanced Analytical Techniques for Enhanced Characterization and Impurity Profiling

As a known impurity of Rosuvastatin, the accurate characterization and profiling of Rosuvastatin Isoamyl Ester are crucial for quality control in pharmaceutical manufacturing. synthinkchemicals.com The development of advanced analytical methods is essential for detecting, identifying, and quantifying this and other related substances.

Modern analytical chemistry offers a suite of powerful techniques for this purpose. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses for separating Rosuvastatin from its related compounds. unesp.brnih.gov The use of advanced column technologies, such as Acquity BEH C18, allows for the baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph in under 15 minutes. nih.gov

For unambiguous structure elucidation and characterization, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), provides molecular weight information and fragmentation patterns that are critical for identifying unknown impurities. nih.gov High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of elemental composition. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide detailed structural information to fully characterize the molecule. ijpsr.com

Future research will focus on developing even more sensitive and selective stability-indicating methods to analyze Rosuvastatin and its degradation products, including the isoamyl ester, under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. rsc.org

| Technique | Application | Information Provided | Reference |

|---|---|---|---|

| UHPLC/HPLC | Separation and Quantification | Retention time, purity, concentration | nih.gov |

| LC-MS/MS | Identification and Quantification | Molecular weight, structural fragments | |

| HRMS | Structure Elucidation | Accurate mass, elemental composition | |

| NMR (¹H, ¹³C) | Structure Confirmation | Detailed connectivity of atoms | |

| FT-IR | Functional Group Analysis | Presence of specific chemical bonds | ijpsr.com |

Further Elucidation of Structure-Activity Relationships through Computational and Pre-clinical Mechanistic Studies

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for designing molecules with desired biological activities. nih.gov While Rosuvastatin Isoamyl Ester is not a drug candidate, studying its interaction with the HMG-CoA reductase enzyme can provide valuable insights into the broader SAR of the statin class.

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to predict how the isoamyl ester modification affects the binding affinity and inhibitory potency compared to Rosuvastatin. nih.gov Molecular docking simulations can visualize the binding pose of the ester within the active site of HMG-CoA reductase, revealing key interactions and potential steric clashes introduced by the bulky isoamyl group. These in silico methods allow for a rapid and efficient characterization of SARs. nih.gov

Pre-clinical mechanistic studies, while not aimed at therapeutic development, can further elucidate the biochemical and cellular effects of the ester. researchgate.net For instance, in vitro enzyme inhibition assays can precisely quantify the inhibitory constant (Ki) of Rosuvastatin Isoamyl Ester against HMG-CoA reductase. Cell-based assays using hepatocytes could investigate how its increased lipophilicity influences cellular uptake, efflux, and intracellular concentration compared to the more hydrophilic parent drug, Rosuvastatin. researchgate.net Such studies contribute to a deeper understanding of the molecular determinants of statin activity.

Exploration of Bioanalytical Methods for Detection in Biological Matrices

The ability to detect and quantify specific molecules in complex biological matrices like plasma, serum, or tissue is essential for many areas of research. resolvemass.ca Developing robust bioanalytical methods for Rosuvastatin Isoamyl Ester is a key research avenue, not for clinical monitoring, but for potential use in preclinical research settings.

The gold standard for bioanalytical quantification is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, due to its high sensitivity and specificity. resolvemass.cabiotech-asia.org Future research would focus on creating a validated LC-MS/MS method for the detection of Rosuvastatin Isoamyl Ester in matrices such as rat or mouse plasma. This involves optimizing several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.

Chromatographic Separation: Developing an HPLC or UHPLC method that provides a sharp peak for the analyte, free from co-eluting matrix components.

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, including ionization source settings (e.g., electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. biotech-asia.org

The development of such a method would be crucial if Rosuvastatin Isoamyl Ester were to be used as a research tool or probe in animal models to study, for example, its pharmacokinetic properties.

| Parameter | Description/Example | Reference |

|---|---|---|

| Biological Matrix | Human or animal plasma/serum | biotech-asia.org |

| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297) | biotech-asia.org |

| Chromatography | Reversed-phase C18 column with a gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid) | rsc.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | biotech-asia.org |

| Internal Standard | A structurally similar compound, possibly a stable isotope-labeled version of the analyte. | unesp.br |

Potential Academic Applications in Chemical Biology and Medicinal Chemistry Research

Beyond its role as an impurity, Rosuvastatin Isoamyl Ester holds potential as a valuable tool in academic research, particularly in chemical biology and medicinal chemistry. Its primary utility would be as a chemical probe to investigate biological processes related to the mechanism of action of statins. nih.gov

The key difference between Rosuvastatin and its isoamyl ester is lipophilicity. This difference can be exploited to study how physicochemical properties affect a drug's interaction with biological systems. Potential applications include:

Studying Cellular Uptake and Transport: The ester's higher lipophilicity might lead to different cellular uptake mechanisms (e.g., passive diffusion vs. active transport) compared to Rosuvastatin. It could be used as a probe to investigate the role of specific drug transporters.

Investigating Subcellular Distribution: By tagging the ester with a fluorescent marker, it could be used in cell imaging studies to visualize its distribution within different cellular compartments and its proximity to HMG-CoA reductase.

Tool for Assay Development: As a well-characterized related substance, it can serve as a critical reference standard in the development and validation of new analytical methods for impurity profiling in Rosuvastatin drug products.

Probe for Target Engagement Studies: In medicinal chemistry, derivatives like the isoamyl ester can be used in competitive binding assays to help characterize the binding pocket of HMG-CoA reductase and guide the design of new inhibitors. nih.gov

In these contexts, Rosuvastatin Isoamyl Ester is not being investigated as a potential drug but rather as a specialized molecule to ask specific scientific questions and advance our fundamental understanding of pharmacology and analytical science.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Rosuvastatin Isoamy Ester in laboratory settings?

- Methodological Answer : Synthesis involves esterification of rosuvastatin acid with isoamyl alcohol using acid catalysis (e.g., H₂SO₄) at 60–80°C, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7). Characterization requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester bond formation (e.g., δ 4.1–4.3 ppm for isoamyl-O-CO-) and absence of residual acid .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (551.68 g/mol) and isotopic pattern matching .

- HPLC-UV : Purity assessment using a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% trifluoroacetic acid gradient (90% purity threshold) .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer :

- Reversed-Phase HPLC : Use a mobile phase of methanol:phosphate buffer (pH 3.0, 70:30 v/v) at 1.0 mL/min, detection at 242 nm, with a retention time of 6.8 ± 0.2 minutes .

- LC-MS/MS : Electrospray ionization in positive mode, monitoring transitions m/z 552.2 → 258.1 (quantifier) and 552.2 → 185.0 (qualifier), validated for linearity (1–100 ng/mL) in plasma .

- Sample Preparation : Solid-phase extraction using C18 cartridges, recovery >85% .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on the thermal stability of this compound across studies?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests at 40°C/75% relative humidity (ICH Q1A guidelines) with triplicate sampling. Monitor degradation products via HPLC-DAD and LC-MS/MS to identify oxidation (m/z +16) or hydrolysis (m/z −74) products .

- Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots from data at 25°C, 40°C, and 60°C. Discrepancies may arise from residual solvent content (>0.5% ethanol reduces Eₐ by 15%) .

- Statistical Reconciliation : Apply multivariate ANOVA to isolate factors (e.g., humidity control ±2%) causing inter-study variability .

Q. What experimental designs optimize the study of this compound's metabolic activation in hepatic models?

- Methodological Answer :

- In Vitro Systems : Use cryopreserved human hepatocytes with CYP3A4 induction (rifampicin 10 µM, 48 hr). Monitor ester hydrolysis via LC-MS/MS time-course (0–24 hr) under physiological pH (7.4) .

- Microsomal Studies : Incubate with NADPH-fortified rat liver microsomes (1 mg protein/mL) at 37°C. Quench reactions with ice-cold acetonitrile at 0, 5, 15, 30, and 60 min. Calculate intrinsic clearance (Clₘₜ) using substrate depletion models .

- Isotope Tracing : Employ deuterated isoamyl groups to distinguish esterase-mediated hydrolysis from oxidative metabolism .

Q. How can researchers differentiate this compound's off-target effects from its parent compound in vascular studies?

- Methodological Answer :

- Parallel Assays : Compare HMG-CoA reductase inhibition (IC₅₀) and nitric oxide (NO) release in human umbilical vein endothelial cells (HUVECs) under matched molar concentrations (1–100 nM). Use L-NAME (NO synthase inhibitor) to isolate NO-dependent effects .

- Transcriptomic Profiling : RNA-seq analysis (10x coverage) of cells treated with equimolar doses (10 nM) for 24 hr. Focus on pathways like eNOS activation (PI3K/Akt) and LDL receptor upregulation .

- Pharmacokinetic Modeling : Incorporate ester hydrolysis rates (t₁/₂ = 2.3 hr in plasma) into compartmental models to predict free acid exposure .

Data Analysis & Reproducibility

Q. What statistical approaches resolve batch-to-batch variability in this compound's biological activity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a 3-factor (temperature, catalyst concentration, reaction time) Box-Behnken design to optimize synthesis reproducibility. Target response: >95% purity by HPLC .

- Multivariate Analysis : Use principal component analysis (PCA) on NMR spectral data (δ 0.5–8.5 ppm) to correlate impurity profiles (e.g., residual isoamyl alcohol) with reduced vasodilation efficacy in ex vivo models .

- Inter-laboratory Validation : Share standardized samples (e.g., 10 mg lyophilized ester) across 3+ labs for LC-MS/MS cross-validation (CV <15%) .

Q. How should researchers validate novel impurities in this compound batches?

- Methodological Answer :

- Forced Degradation : Expose samples to 0.1N HCl (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) for 24 hr. Compare degradation profiles with USP reference standards using HPLC-PDA .

- Structural Elucidation : Isolate impurities (>0.1%) via preparative HPLC. Perform HR-MS/MS and 2D NMR (COSY, HSQC) to identify structures (e.g., lactone formation at δ 5.8 ppm) .

- Toxicological Screening : Assess impurities (10–100 µM) in HEK293 cells for cytotoxicity (MTT assay) and mitochondrial membrane potential loss (JC-1 staining) .

Methodological Resources

- Synthesis Protocols : Refer to USP guidelines for esterification (General Chapter 〈1043〉) and ICH Q11 for impurity control .

- Analytical Standards : Cross-validate methods using USP this compound RS (Catalog 1A00170) .

- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including raw HPLC chromatograms and NMR spectra in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.